4-Isopropoxypyridin-3-OL
Description
4-Isopropoxypyridin-3-OL is a pyridine derivative featuring a hydroxyl (-OH) group at position 3 and an isopropoxy (-OCH(CH₃)₂) substituent at position 2. This compound belongs to the pyridinol family, a class of heterocyclic aromatic molecules with diverse applications in medicinal chemistry, agrochemicals, and material science.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-propan-2-yloxypyridin-3-ol |
InChI |
InChI=1S/C8H11NO2/c1-6(2)11-8-3-4-9-5-7(8)10/h3-6,10H,1-2H3 |
InChI Key |
UIQYDMOCMILJPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=NC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxypyridin-3-OL can be achieved through several methods. One common approach involves the reaction of pyridin-3-OL with isopropyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of pyridin-3-OL is replaced by the isopropoxy group.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this approach, a pyridin-3-OL derivative is coupled with an isopropyl boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 4-Isopropoxypyridin-3-OL often relies on scalable and cost-effective synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxypyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-Isopropoxypyridin-3-OL has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Isopropoxypyridin-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The hydroxyl and isopropoxy groups play a crucial role in its binding affinity and specificity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
To contextualize 4-Isopropoxypyridin-3-OL, we compare it with analogous pyridinols from the Catalog of Pyridine Compounds and a related amine derivative . Key differences in substituents, molecular weight, and functional groups are analyzed below.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects :
- Lipophilicity : The isopropoxy group in 4-Isopropoxypyridin-3-OL likely increases lipophilicity compared to hydroxyl or hydrophilic groups (e.g., 3-(3-Hydroxypropyl)pyridin-4-ol ). This property may enhance bioavailability in drug design.
- Reactivity : Halogenated analogs (e.g., 3-Iodopyridin-4-ol ) exhibit higher electrophilicity, enabling participation in Suzuki or Ullmann couplings. In contrast, the isopropoxy group is less reactive, favoring stability in synthetic pathways.
Molecular Weight Trends :
- 4-Isopropoxypyridin-3-OL has a lower molecular weight (~169 g/mol) compared to halogenated derivatives (e.g., 4-Chloro-2-iodopyridin-3-ol at ~255 g/mol ), which may reduce steric hindrance in molecular interactions.
Functional Group Diversity :
- The dihydrochloride salt of 4-(Pyrrolidin-1-yl)pyridin-3-amine highlights the importance of salt forms in improving solubility for pharmaceutical applications—a strategy that could be applied to 4-Isopropoxypyridin-3-OL if needed.
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